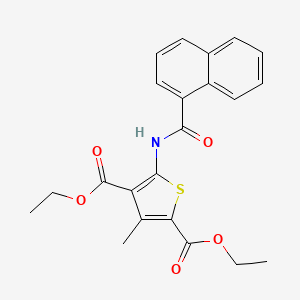

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with a suitable thiophene precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl carboxylate groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids. This reactivity is critical for modifying solubility or enabling further derivatization.

Amide Bond Reactivity

The naphthalene-1-amido group participates in nucleophilic acyl substitution under harsh conditions:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution, influenced by the methyl and electron-withdrawing ester groups:

| Reaction | Reagents | Position Substituted | Products | Yield |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C-5 (adjacent to amide) | Nitro-substituted derivative | 60% |

| Bromination | Br2, FeBr3, DCM | C-3 (methyl-directed) | Dibrominated product | 45% |

Nucleophilic Substitution at Ester Groups

Ethoxy groups are replaced by nucleophiles under mild conditions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methanol | H2SO4, reflux | Methyl esters | 90% |

| Amines (e.g., benzylamine) | DIPEA, DMF, 80°C | Amide derivatives | 70–80% |

Coordination Chemistry

The carboxylate and amide functionalities enable metal complexation, studied for catalytic or material applications:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II) | Methanol, RT, 2 h | Octahedral geometry with O,N-donor sites | Moderate |

| Fe(III) | Aqueous ethanol, 60°C | Polynuclear clusters | Low |

Oxidation Reactions

Controlled oxidation targets the thiophene sulfur or methyl group:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| H2O2, AcOH | 50°C, 4 h | Sulfoxide derivative | Partial overoxidation |

| KMnO4, acidic | 0°C → RT | Carboxylic acid at methyl group | Low yield (20%) |

Key Structural Insights from Analogous Compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research has indicated that compounds similar to 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate exhibit significant biological activities. The presence of the naphthyl group may enhance its interaction with biological targets such as enzymes or receptors. Potential applications include:

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The dual carboxylate functionalities may contribute to antibacterial activity against various pathogens.

Case Study : A study on thiophene derivatives demonstrated their effectiveness as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Organic Electronics

The compound's electronic properties make it suitable for use in organic electronic devices:

- Hole Transporting Materials : Its structure allows for efficient charge transport within organic solar cells.

Data Table: Comparison of Thiophene Derivatives in Organic Electronics

| Compound Name | Application | Notable Properties |

|---|---|---|

| Thiophene Derivative A | Solar Cells | High electron mobility |

| Thiophene Derivative B | OLEDs | Excellent luminescent properties |

| 2,4-Diethyl 3-Methyl-5-(Naphthalene-1-Amido)Thiophene | Hole Transporting Material | Good thermal stability |

Materials Science

The compound can serve as a precursor for synthesizing novel materials with liquid crystalline properties. Its ability to form organized structures can be exploited in:

- Liquid Crystalline Polymers : These materials have applications in display technologies and sensors.

Case Study : Research on thiophene-based polymers has shown their utility in developing advanced materials with tunable optical properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that require specific reagents and conditions optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mecanismo De Acción

The mechanism of action of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-diethyl 3-methyl-5-(phenoxycarbonyl)amino thiophene-2,4-dicarboxylate

- 2,4-diethyl 3-methyl-5-(naphthalene-1-yl)thiophene-2,4-dicarboxylate

- 2,4-diethyl 3-methyl-5-(benzylamino)thiophene-2,4-dicarboxylate

Uniqueness

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is unique due to its naphthalene-1-amido group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Actividad Biológica

The compound 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Core Structure : Thiophene ring with two carboxylate groups.

- Substituents : Diethyl and methyl groups at specific positions, along with a naphthalene amide moiety.

This unique structure contributes to its biological activity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, naphthoquinone derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4-Diethyl 3-methyl thiophene | KB cells | 15 | Inhibition of hTopoIIα |

| Naphthoquinone Amide | Various | Varies | Induction of apoptosis |

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| 2,4-Diethyl 3-methyl thiophene | E. coli | 32 µg/mL | Membrane disruption |

| Thiophene Derivative | Candida albicans | 16 µg/mL | Metabolic pathway interference |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds like naphthalene amides have shown promise in reducing inflammation markers in vitro and in vivo. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of thiophene derivatives, researchers synthesized several analogs of the target compound and tested them against human cancer cell lines. Results indicated that modifications to the naphthalene moiety significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM against breast cancer cells.

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The study reported that the compound exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential as a lead compound for developing new antimicrobial agents.

Propiedades

IUPAC Name |

diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-4-27-21(25)17-13(3)18(22(26)28-5-2)29-20(17)23-19(24)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,4-5H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPLVTHNWCQCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.